N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide
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Description
“{[1-(cyclopropylsulfonyl)piperidin-4-yl]methyl}amine” is a chemical compound with the CAS Number: 1202975-17-4 . It has a molecular weight of 218.32 . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H18N2O2S/c10-7-8-3-5-11 (6-4-8)14 (12,13)9-1-2-9/h8-9H,1-7,10H2 .Physical and Chemical Properties Analysis
As mentioned earlier, this compound is solid in its physical form .Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
One study explores the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. This research, utilizing quantum chemical calculations and molecular dynamics simulations, provides insights into the global reactivity parameters and adsorption behaviors of these compounds, suggesting potential applications in corrosion inhibition and materials science (Kaya et al., 2016).
Phospholipase A2 Inhibitors
Another study focuses on the synthesis and biological evaluation of substituted benzenesulfonamides as potent membrane-bound phospholipase A2 inhibitors. These compounds have been shown to reduce the size of myocardial infarction in animal models, indicating their potential therapeutic applications in cardiovascular diseases (Oinuma et al., 1991).
Carbonic Anhydrase Inhibitors
Research into hydrazidoureidobenzensulfonamides as inhibitors of carbonic anhydrases highlights the potential pharmacological applications of these compounds in targeting tumor-associated enzymes. This study identifies low nanomolar inhibitors against specific isoforms, suggesting the relevance of these sulfonamides in developing cancer therapies (Moi et al., 2020).
Antimycobacterial Agents
The design, synthesis, and evaluation of sulfonamides as sources of sulfur dioxide for antimycobacterial therapy represent another area of application. One compound demonstrated higher potency than the clinical agent isoniazid in inhibiting Mycobacterium tuberculosis, underscoring the potential of these compounds in treating tuberculosis (Malwal et al., 2012).
Antitumor Activity
Further research includes the synthesis and evaluation of indazole derivatives as antiproliferative agents against human tumor cell lines. Preliminary pharmacological studies revealed significant antiproliferative activity and apoptosis induction, highlighting the potential of these compounds in cancer treatment (Abbassi et al., 2014).
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2,6-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O4S2/c16-13-2-1-3-14(17)15(13)24(20,21)18-10-11-6-8-19(9-7-11)25(22,23)12-4-5-12/h1-3,11-12,18H,4-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNCEGQSENBVBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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